molecular formula C9H8N2O6 B039168 2,6-Dimethyl-3,5-dinitrobenzoic acid CAS No. 118561-70-9

2,6-Dimethyl-3,5-dinitrobenzoic acid

Cat. No. B039168
M. Wt: 240.17 g/mol
InChI Key: JLANLQYZMDREKU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,5-dinitrobenzoic acid is a derivative of 3,5-Dinitrobenzoic acid . It is an organic compound that is used in various applications .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3,5-dinitrobenzoic acid involves a benzene ring substituted with two nitro groups and two methyl groups . The exact positions of these substituents can influence the properties of the molecule .

Scientific Research Applications

  • A cocrystal of 2,3-dimethylquinoxaline with 3,5-dinitrobenzoic acid (not exactly 2,6-Dimethyl-3,5-dinitrobenzoic acid but closely related) was found to exhibit potential applications in photocatalysis and photocatalysis-based materials due to its monoclinic structure, spectroscopic features, and thermal behavior (Faizan, Nunes Rodrigues, & Ahmad, 2019).

  • The compound has been utilized in serum creatinine assays, where the methyl-3,5-dinitrobenzoate neutral-supernate method offers improved precision and greater specificity (Parekh & Sims, 1977).

  • It's used in modeling chemisorption in organic salts, as seen in the case of diaquabis(dimethyl sulfoxide)bis(3,5-dinitrobenzoato)zinc(II), with copper, nickel, and cobalt analogs also prepared (Miminoshvili et al., 2003).

  • The 1:2 adduct between phenoxyacetic acid and 3,5-dinitrobenzoic acid is used to study hydrogen-bonded cyclic dimers and unusual one-bond hydrogen bonds (Lynch, Smith, Byriel, & Kennard, 1991).

  • Its application in the study of strong OHN hydrogen bonds and proton transfer mechanisms is highlighted in research involving 3,5-dinitrobenzoic acid with 3,5-dimethylpyridine (Majerz & Gutmann, 2011).

  • Co-crystallization of 3,5-dinitrobenzoic acid with antipsychotic agents has been explored to produce complex salts with different properties (Shaibah et al., 2019).

  • Its role in aromatic nucleophilic substitution reactions is evident in studies involving 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids (HasegawaYoshinori, 1983).

  • The antibacterial compound 4-(Dimethyl Amino) Pyridine:3,5-Dinitrobenzoic Acid (DAPDB) has been studied for its extraordinary basicity and strong stability due to resonance stabilization, with significant implications in antibacterial applications (Beaula, Muthuraja, Dhandapani, & Jothy, 2018).

properties

IUPAC Name

2,6-dimethyl-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-4-6(10(14)15)3-7(11(16)17)5(2)8(4)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLANLQYZMDREKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411319
Record name 2,6-dimethyl-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3,5-dinitrobenzoic acid

CAS RN

118561-70-9
Record name 2,6-dimethyl-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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